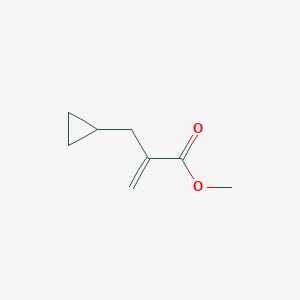

Methyl 2-(cyclopropylmethyl)prop-2-enoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(cyclopropylmethyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-6(8(9)10-2)5-7-3-4-7/h7H,1,3-5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNQMVNNXQMHOKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C)CC1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Engineering Advanced Macromolecules: A Technical Guide to Cyclopropyl-Functionalized Acrylate Polymers

Executive Summary

The integration of cyclopropyl functional groups into acrylate and methacrylate polymer backbones represents a sophisticated strategy for engineering advanced macromolecules. Unlike linear alkyl substituents, the cyclopropyl ring introduces unique geometric constraints, high ring strain, and distinct hydrophobic characteristics. This whitepaper provides an in-depth technical analysis of cyclopropyl-functionalized acrylates, detailing the causality behind monomer synthesis, controlled polymerization workflows, and their emerging applications in nanoparticle drug delivery and optically transparent materials.

Mechanistic Rationale: The Cyclopropyl Advantage

The selection of a cyclopropyl pendant group in polymer synthesis is driven by strict structure-property relationships. The cyclopropyl ring possesses a high ring strain energy (approximately 27.5 kcal/mol) and a rigid, planar geometry.

When incorporated into an acrylate or methacrylate monomer, this bulky three-membered ring significantly restricts the rotational freedom of the resulting polymer backbone. This reduction in free volume and segmental mobility requires higher thermal energy to transition the material from a glassy to a rubbery state. Consequently, radical polymerization of cyclopropyl acrylates yields polymers with remarkably high glass transition temperatures (

Logical relationship between cyclopropyl structural features and macroscopic properties.

Monomer Synthesis Strategies & Protocols

The synthesis of cyclopropyl acrylates requires precise control over reaction conditions to prevent premature ring-opening. Several synthetic routes have been developed, each offering distinct strategic advantages depending on the required scale and functional complexity.

Table 1: Quantitative Comparison of Cyclopropyl Acrylate Synthesis Routes

| Synthesis Route | Key Reagents | Catalyst / Base | Yield | Strategic Advantage |

| Knoevenagel Condensation | Cyclopropanecarbaldehyde, Malonic acid | Pyridine, Morpholine | >90% | Highly scalable; straightforward water removal drives equilibrium[2]. |

| Sulfur Ylide Annulation | Crotonate-derived sulfur ylides, Aldehydes | Na₂CO₃ | 80–90% | Mild conditions; multicomponent green chemistry approach[3]. |

| Wittig Olefination | Cyclopropanecarbaldehyde, Wittig reagent | NaHMDS | ~65% | Excellent stereocontrol for complex, multi-functional derivatives[4]. |

Protocol 1: Synthesis of 3-Cyclopropyl Acrylic Acid via Knoevenagel Condensation

This protocol details the highly scalable condensation route to yield the precursor acid, which can subsequently be esterified to the desired monomer.

-

Apparatus Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

-

Causality: The Knoevenagel condensation produces water as a byproduct. Continuous azeotropic removal of water via the Dean-Stark trap shifts the thermodynamic equilibrium toward the product according to Le Chatelier's principle, ensuring high conversion.

-

-

Reagent Addition: Dissolve cyclopropanecarbaldehyde (1.0 eq) and malonic acid (1.1 eq) in dry toluene. Add morpholine (10 mol%) and pyridine (50 mol%).

-

Causality: Pyridine deprotonates the malonic acid, while morpholine forms a highly reactive iminium intermediate with the aldehyde, drastically lowering the activation energy for nucleophilic attack.

-

-

Reaction Execution: Heat the mixture to reflux (approx. 110 °C).

-

Self-Validation: Monitor the volume of water collected in the Dean-Stark trap. The reaction provides a visual, self-validating endpoint when water ceases to accumulate (typically 4-6 hours).

-

-

Workup & Verification: Cool the mixture, wash with dilute HCl to remove amine catalysts, extract the organic layer, and recrystallize.

-

Self-Validation: Perform

H NMR spectroscopy. The successful synthesis is validated by the complete disappearance of the aldehyde proton signal (~9.0 ppm) and the emergence of distinct vinylic protons (~5.8–6.5 ppm).

-

Controlled Polymerization Workflows

To harness the full potential of cyclopropyl acrylates, Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is preferred over conventional Free Radical Polymerization (FRP). FRP suffers from irreversible termination events that lead to broad molecular weight distributions. RAFT employs a chain transfer agent (CTA) that establishes a dynamic equilibrium between active and dormant propagating chains, yielding low dispersity (

Workflow for the synthesis, polymerization, and formulation of cyclopropyl acrylates.

Protocol 2: RAFT Polymerization of Cyclopropyl Methacrylate

-

Reaction Preparation: In a Schlenk flask, combine cyclopropyl methacrylate (monomer), a trithiocarbonate RAFT agent (e.g., CPADB), and AIBN (initiator) in anhydrous anisole. Target a specific [M]:[CTA]:[I] ratio (e.g., 100:1:0.1).

-

Causality: Anisole is selected as the solvent because its chain transfer constant to propagating radicals is negligible, preventing unwanted side reactions that would broaden the molecular weight distribution.

-

-

Deoxygenation: Perform three consecutive freeze-pump-thaw cycles.

-

Causality: Oxygen is a potent radical scavenger. Rigorous deoxygenation ensures the initiator radicals exclusively propagate the polymer chains rather than forming stable, unreactive peroxy radicals.

-

-

Polymerization: Backfill the flask with argon and immerse it in a pre-heated oil bath at 70 °C for 12–24 hours.

-

Self-Validation: The macroscopic increase in solution viscosity serves as a primary indicator of successful polymerization. Conversion is precisely validated via crude

H NMR by comparing the integration of residual vinylic monomer peaks to the broad polymer backbone peaks.

-

-

Purification: Quench the reaction by rapid cooling in liquid nitrogen. Precipitate the polymer by dropwise addition into an excess of cold methanol.

-

Causality: The synthesized polymer is insoluble in cold methanol, whereas unreacted monomer, CTA, and initiator remain highly soluble. This thermodynamic disparity ensures high-purity isolation of the macromolecule.

-

Applications in Therapeutics and Optics

Nanoparticle Drug Delivery Systems: Functionalized biodegradable polymers containing cyclopropyl units are highly effective in forming nanoparticle drug delivery systems. Because of the strong hydrophobicity of the cyclopropyl ring, amphiphilic block copolymers containing these units spontaneously self-assemble in aqueous media into well-defined core-shell micelles. The rigid, hydrophobic core exhibits a high affinity for encapsulating poorly water-soluble therapeutics (such as dexamethasone or chemotherapeutic agents), significantly increasing drug loading efficiency and protecting the payload from premature degradation[5].

Optically Transparent Materials: Beyond therapeutics, cyclopropyl styrenes and acrylates are utilized to engineer advanced optical materials. Copolymerization of cyclopropyl-functionalized monomers with acrylonitrile or methyl methacrylate yields high-molecular-weight compounds that exhibit excellent light transmission (up to 86%) and superior optical indices. The inherent stability of the cyclopropane ring, combined with the lack of highly conjugated, light-absorbing chromophores, ensures these materials remain optically transparent and resist photobleaching, making them ideal for microelectronics and optical lenses[6].

Conclusion

Cyclopropyl-functionalized acrylate monomers offer an unparalleled combination of structural rigidity, hydrophobicity, and optical clarity. By rigorously controlling the synthesis via thermodynamic principles (e.g., Dean-Stark continuous removal) and employing living polymerization techniques like RAFT, scientists can engineer highly tailored macromolecules. As the demand for precision nanomedicine and advanced optical polymers grows, cyclopropyl-based architectures will remain at the forefront of macromolecular design.

References

1.2 (Google Patents) 2. 3 (RSC Publishing) 3.4 (NIH) 4.1 (ResearchGate) 5.6 (Jomard Publishing) 6.5 (PubMed)

Sources

- 1. researchgate.net [researchgate.net]

- 2. US6297410B1 - Process for the preparation of cyclopropylacetylene - Google Patents [patents.google.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Total Synthesis and Anti-Inflammatory Bioactivity of (−)-Majusculoic Acid and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel functionalized biodegradable polymers for nanoparticle drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jomardpublishing.com [jomardpublishing.com]

Technical Guide: Reactivity of Cyclopropylmethyl Group in Free Radical Polymerization

Executive Summary

The cyclopropylmethyl (CPM) group represents a unique kinetic leverage point in free radical polymerization. Unlike standard vinyl monomers where propagation is purely additive, monomers bearing a CPM moiety—specifically vinylcyclopropanes (VCPs) —undergo Radical Ring-Opening Polymerization (rROP) .[1][2] This mechanism is driven by the rapid relief of ring strain (~27.5 kcal/mol), converting a cyclic vinyl monomer into a linear polymer backbone containing internal double bonds.

For researchers in drug delivery and materials science, this reactivity offers two critical advantages:

-

Volume Shrinkage Control: The ring-opening event results in volumetric expansion, counteracting the natural shrinkage of bond formation (critical for dental resins and precision coatings).

-

Backbone Functionalization: The rearrangement introduces ester/amide groups and unsaturation directly into the main chain, enabling post-polymerization modification and biodegradability.

Mechanistic Fundamentals: The Radical Clock

The core reactivity relies on the instability of the cyclopropylmethyl radical. Upon radical addition to the vinyl group, the resulting intermediate faces a bifurcation in its reaction pathway: direct propagation (retaining the ring) or isomerization (ring opening).

Thermodynamic Drivers

The driving force is the relief of angular strain. The rearrangement from the cyclopropylmethyl radical (I ) to the homoallyl radical (II ) is irreversible and extremely fast.

-

Rate Constant (

): -

Regioselectivity: The ring opens predominantly at the

bond (1,5-opening) rather than the

Mechanistic Pathway Diagram

Figure 1: The mechanistic pathway of Radical Ring-Opening Polymerization (rROP). The isomerization (

Kinetic Drivers & Monomer Design

The efficiency of rROP is defined by the competition between the rate of ring opening (

To maximize ring opening (and thus minimize shrinkage), one must design the monomer such that the opened radical is thermodynamically stabilized.

Substituent Effects

Standard vinylcyclopropane polymerizes with mixed microstructures. To force 100% 1,5-ring opening, electron-withdrawing groups (EWGs) are placed at the 1,1-position of the cyclopropane ring.

-

1,1-bis(ethoxycarbonyl)-2-vinylcyclopropane (ECVCP): The two ester groups stabilize the radical after ring opening.

-

Result: The opened homoallyl radical is a stabilized malonate-type radical, preventing the reverse reaction and slowing direct propagation enough to allow full opening.

Comparative Data: Shrinkage & Conversion[3]

| Monomer System | Polymerization Mechanism | Vol.[3] Shrinkage (%) | Conversion (%) |

| Methyl Methacrylate (MMA) | Vinyl Addition | 21.0 | >98 |

| Bis-GMA / TEGDMA | Vinyl Addition (Crosslink) | 6.0 - 14.0 | 60 - 75 |

| Vinylcyclopropane (VCP) | rROP (Partial) | ~10.0 | 85 |

| ECVCP (Functionalized) | rROP (100% Opening) | 2.0 - 4.0 | >90 |

Table 1: Comparison of polymerization shrinkage. VCP derivatives offer significantly reduced shrinkage due to the expansion of molar volume during ring cleavage.

Experimental Protocol: Polymerization of ECVCP

This protocol describes the solution polymerization of 1,1-bis(ethoxycarbonyl)-2-vinylcyclopropane. This workflow is designed to validate the 1,5-ring opening mechanism via NMR spectroscopy.

Materials & Reagents

-

Monomer: 1,1-bis(ethoxycarbonyl)-2-vinylcyclopropane (Synthesized via malonate alkylation of trans-1,4-dibromo-2-butene).

-

Initiator: AIBN (Azobisisobutyronitrile), recrystallized from methanol.

-

Solvent: Benzene or Toluene (HPLC grade, dried over molecular sieves).

-

Inert Gas: High-purity Argon.

Step-by-Step Methodology

Step 1: Monomer Purification

-

Pass the ECVCP monomer through a short column of neutral alumina to remove any inhibitors or oxidation products.

-

Verify purity via GC-MS (>99% required to prevent chain transfer artifacts).

Step 2: Reaction Assembly (Schlenk Technique)

-

In a flame-dried Schlenk tube, dissolve ECVCP (1.0 g, 3.9 mmol) in dry benzene (4.0 mL).

-

Add AIBN (13 mg, 2 mol% relative to monomer).

-

Critical Step: Perform three freeze-pump-thaw cycles.

-

Rationale: Oxygen is a radical scavenger. Incomplete degassing will induce an induction period and may alter the molecular weight distribution.

-

Step 3: Polymerization

-

Backfill the tube with Argon and seal.

-

Immerse in a thermostated oil bath at 60°C .

-

Stir magnetically for 12–24 hours.

-

Note: Higher temperatures increase

slightly but significantly increase

-

Step 4: Isolation & Purification

-

Quench the reaction by cooling to 0°C and exposing to air.

-

Precipitate the polymer dropwise into a 10-fold excess of cold n-hexane.

-

Filter the white precipitate and re-dissolve in a minimum amount of CH₂Cl₂.

-

Re-precipitate into n-hexane (repeat twice to remove unreacted monomer).

-

Dry under vacuum at 40°C for 24 hours.

Validation Workflow (DOT Diagram)

Figure 2: Experimental workflow for synthesizing and validating poly(ECVCP). The NMR check is the critical "Go/No-Go" gate.

Analytical Interpretation

To confirm the reactivity of the cyclopropylmethyl group, analysis of the 1H-NMR (CDCl₃) spectrum is non-negotiable.

-

Signature of Success (1,5-Opening):

-

Appearance of olefinic protons at

5.3–5.5 ppm (indicating the -

Disappearance of cyclopropyl protons at

0.5–1.0 ppm .

-

-

Signature of Failure (Direct Propagation):

-

Retention of high-field signals (

0.5–1.0 ppm) indicating pendant cyclopropane rings. -

Lack of unsaturation in the backbone.

-

Applications in Drug Development & Materials

Low-Shrinkage Dental Composites

The primary industrial application is in dental restorative materials. The expansion caused by ring opening offsets the shrinkage of the methacrylate matrix, reducing marginal gaps and secondary caries.

Biodegradable Scaffolds

Unlike polymethacrylates (PMMA), which are non-degradable carbon-carbon chains, polymers derived from rROP of VCPs contain ester groups and double bonds in the backbone.

-

Oxidative Degradation: The backbone double bonds can be targeted for oxidative cleavage (e.g., ozonolysis) to break down the polymer chain.

-

Hydrolysis: If designed with ketene acetals (a related rROP class), the backbone esters hydrolyze, making them suitable for transient drug delivery vehicles.

References

-

Fundamental Mechanism & Kinetics

-

Newcomb, M. (1993). Radical Kinetics and the Cyclopropylmethyl Radical Clock. Tetrahedron, 49(6), 1151-1176. Link

-

-

Pioneering rROP Work

-

Sanda, F., & Endo, T. (2001). Radical Ring-Opening Polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 39(3), 265-276. Link

-

-

Synthesis & Emulsion Polymeriz

-

Dental Applic

-

Moszner, N., & Salz, U. (2001). New Developments of Polymeric Dental Composites. Progress in Polymer Science, 26(4), 535-576. Link

-

-

Advanced Photoredox Methods

Sources

The Strategic Incorporation of Cyclopropane Rings into 2-Substituted Acrylate Derivatives: A Technical Guide for Drug Discovery

Abstract

The cyclopropane ring, a seemingly simple three-carbon cycloalkane, has emerged as a powerful and versatile structural motif in modern medicinal chemistry. Its unique stereoelectronic properties, when incorporated into pharmacologically active scaffolds, can profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile. This in-depth technical guide explores the synthesis, properties, and applications of 2-substituted acrylate derivatives containing cyclopropane rings, a class of compounds with significant potential in drug discovery. This guide is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical insights into the strategic use of this valuable structural element. We will delve into key synthetic methodologies, discuss the underlying principles of their reactivity and stereoselectivity, and examine the impact of the cyclopropyl group on the biological activity of these acrylate derivatives, with a particular focus on their application as kinase inhibitors.

The Cyclopropyl Group: A Game-Changer in Drug Design

The cyclopropane ring is far more than a simple saturated carbocycle. Its inherent ring strain (approximately 27.5 kcal/mol) results in a unique electronic structure where the C-C bonds possess significant π-character.[1][2] This "pseudo-double bond" character allows the cyclopropyl group to engage in conjugation with adjacent π-systems, acting as a compact, rigid, and lipophilic bioisostere for a variety of functional groups, including vinyl groups and gem-dimethyl groups.[3]

The strategic incorporation of a cyclopropyl moiety can offer a multitude of advantages in drug design, including:

-

Enhanced Potency: The rigid nature of the cyclopropane ring can lock a molecule into its bioactive conformation, reducing the entropic penalty upon binding to its target.[2]

-

Improved Metabolic Stability: The C-H bonds on a cyclopropane ring are shorter and stronger than those in linear alkyl chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[1]

-

Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can fine-tune a molecule's lipophilicity (logP), pKa, and solubility, thereby improving its absorption, distribution, metabolism, and excretion (ADME) properties.[3]

-

Increased Brain Permeability: The compact and lipophilic nature of the cyclopropyl group can facilitate crossing of the blood-brain barrier.[1]

-

Reduced Off-Target Effects: By enforcing a specific conformation, the cyclopropyl group can enhance binding to the desired target while reducing interactions with off-target proteins.[3]

Synthetic Strategies for the Preparation of 2-Substituted Cyclopropyl Acrylates

The construction of the cyclopropane ring on an acrylate scaffold can be achieved through several powerful synthetic methodologies. The choice of method often depends on the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.

Michael-Initiated Ring Closure (MIRC)

The Michael-Initiated Ring Closure (MIRC) reaction is a highly effective and versatile method for the synthesis of cyclopropanes, particularly for electron-deficient alkenes like acrylates.[4][5][6] This reaction involves the conjugate addition of a nucleophile to the acrylate, followed by an intramolecular cyclization that expels a leaving group.

A prominent example of a MIRC reaction is the Corey-Chaykovsky reaction , which utilizes sulfur ylides.[7][8][9][10] The reaction of a stabilized sulfonium ylide with an α,β-unsaturated ester leads to the formation of a cyclopropane ring.[11] The mechanism involves a 1,4-conjugate addition of the ylide to the enone, followed by an intramolecular nucleophilic attack and elimination of the sulfur-containing group.[8]

// Reactants Enone [label="α,β-Unsaturated Acrylate"]; Ylide [label="Sulfonium Ylide\n(Stabilized)"];

// Intermediates Intermediate1 [label="Zwitterionic Enolate\nIntermediate"]; Cyclopropane [label="2-Substituted Cyclopropyl\nAcrylate"]; DMSO [label="Dimethyl Sulfoxide\n(Leaving Group)"];

// Nodes for reaction arrows react1 [shape=none, width=0, height=0, label=""]; react2 [shape=none, width=0, height=0, label=""]; react3 [shape=none, width=0, height=0, label=""];

// Edges Enone -> react1 [label="1,4-Conjugate Addition"]; Ylide -> react1; react1 -> Intermediate1; Intermediate1 -> react2 [label="Intramolecular\nNucleophilic Attack"]; react2 -> Cyclopropane; react2 -> DMSO [label="Elimination"]; }

Caption: Mechanism of the Corey-Chaykovsky Reaction for Cyclopropanation.Experimental Protocol: Corey-Chaykovsky Cyclopropanation of an α,β-Unsaturated Ester [10]

This protocol describes a general procedure for the synthesis of a cyclopropyl ester from an α,β-unsaturated ester using a sulfonium ylide.

Materials:

-

α,β-Unsaturated ester (1.0 eq)

-

Trimethylsulfonium iodide (1.2 eq)

-

Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add sodium hydride (1.2 eq).

-

Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil and then carefully dry the solid under a stream of inert gas.

-

Add anhydrous DMSO to the flask and stir the suspension at room temperature.

-

Add trimethylsulfonium iodide (1.2 eq) portion-wise to the suspension. The reaction mixture will turn cloudy and gas evolution may be observed. Stir at room temperature for 1 hour to generate the sulfonium ylide.

-

In a separate flame-dried flask, dissolve the α,β-unsaturated ester (1.0 eq) in anhydrous THF.

-

Cool the ylide solution to 0 °C using an ice bath and slowly add the solution of the α,β-unsaturated ester dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropyl ester.

Simmons-Smith Reaction

The Simmons-Smith reaction is a classic and reliable method for the cyclopropanation of alkenes.[12][13][14][15] It involves the use of an organozinc carbenoid, typically prepared from diiodomethane and a zinc-copper couple.[14] A popular modification, the Furukawa modification, utilizes diethylzinc and diiodomethane, which often provides more reproducible results.[14][16]

The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. The mechanism is believed to involve a concerted "butterfly" transition state where the methylene group is delivered to the same face of the double bond.[16]

// Reactants Acrylate [label="2-Substituted Acrylate"]; Carbenoid [label="Zinc Carbenoid\n(ICH2ZnI)"];

// Intermediates TransitionState [label=""Butterfly"\nTransition State"]; Cyclopropane [label="2-Substituted Cyclopropyl\nAcrylate"]; ZnI2 [label="ZnI2"];

// Nodes for reaction arrows react1 [shape=none, width=0, height=0, label=""]; react2 [shape=none, width=0, height=0, label=""];

// Edges Acrylate -> react1 [label="Concerted Cycloaddition"]; Carbenoid -> react1; react1 -> TransitionState; TransitionState -> react2; react2 -> Cyclopropane; react2 -> ZnI2; }

Caption: Mechanism of the Simmons-Smith Cyclopropanation.Experimental Protocol: Furukawa Modification of the Simmons-Smith Reaction [16]

This protocol provides a general procedure for the cyclopropanation of an electron-deficient alkene using diethylzinc and diiodomethane.

Materials:

-

2-Substituted acrylate (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Diiodomethane (2.0 eq)

-

Diethylzinc (1.0 M solution in hexanes, 2.0 eq)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DCM.

-

Cool the flask to 0 °C in an ice bath.

-

Add diiodomethane (2.0 eq) to the stirred solvent.

-

Slowly add the diethylzinc solution (2.0 eq) to the DCM/diiodomethane mixture. A white precipitate of the zinc carbenoid may form. Stir the mixture at 0 °C for 30 minutes.

-

Slowly add a solution of the 2-substituted acrylate (1.0 eq) in anhydrous DCM to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Rhodium-Catalyzed Cyclopropanation

Rhodium-catalyzed decomposition of diazo compounds in the presence of alkenes is a powerful and highly versatile method for the synthesis of cyclopropanes, including those on acrylate scaffolds.[17][18][19] This method is particularly valuable for its ability to achieve high levels of stereocontrol, including enantioselectivity, through the use of chiral rhodium catalysts.[17][18]

The reaction proceeds via the formation of a rhodium carbene intermediate from the diazo compound. This electrophilic carbene then reacts with the electron-deficient acrylate to form the cyclopropane ring. The exact mechanism can vary, but a concerted, asynchronous pathway is often proposed.[18]

// Reactants Diazo [label="Diazoacetate"]; Rh_cat [label="[Rh(II)] Catalyst"]; Acrylate [label="2-Substituted Acrylate"];

// Intermediates Rh_Carbene [label="Rhodium Carbene\nIntermediate"]; Cyclopropane [label="2-Substituted Cyclopropyl\nAcrylate"];

// Nodes for reaction arrows react1 [shape=none, width=0, height=0, label=""]; react2 [shape=none, width=0, height=0, label=""]; react3 [shape=none, width=0, height=0, label=""];

// Edges Diazo -> react1; Rh_cat -> react1; react1 -> Rh_Carbene [label="- N2"]; Rh_Carbene -> react2; Acrylate -> react2; react2 -> Cyclopropane; react2 -> Rh_cat [label="Catalyst\nRegeneration"]; }

Caption: Catalytic Cycle of Rhodium-Catalyzed Cyclopropanation.Experimental Protocol: Enantioselective Rhodium-Catalyzed Cyclopropanation of an α-Fluoroacrylate [18]

This protocol is adapted from the literature for the asymmetric synthesis of a fluorinated cyclopropane.

Materials:

-

α-Fluoroacrylate (1.0 eq)

-

α-Aryl diazoacetate (1.2 eq)

-

Chiral dirhodium catalyst (e.g., Rh₂(S-TCPTTL)₄, 1 mol%)

-

Anhydrous and degassed solvent (e.g., Dichloromethane or Toluene)

-

Syringe pump

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the chiral dirhodium catalyst (1 mol%) and the α-fluoroacrylate (1.0 eq).

-

Dissolve the solids in the anhydrous and degassed solvent.

-

In a separate flask, prepare a solution of the α-aryl diazoacetate (1.2 eq) in the same solvent.

-

Using a syringe pump, add the diazoacetate solution to the reaction mixture over a period of 4-8 hours at the optimized temperature (often room temperature, but can vary).

-

After the addition is complete, stir the reaction for an additional 1-2 hours, monitoring by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched cyclopropyl acrylate.

-

Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by chiral HPLC or SFC analysis.

Physicochemical Properties and Structure-Activity Relationships (SAR)

The introduction of a cyclopropane ring at the 2-position of an acrylate derivative can significantly impact its physicochemical properties and, consequently, its biological activity.

Physicochemical Properties

| Compound | R | R' | Calculated logP | Predicted pKa |

| Ethyl acrylate | H | H | 1.32 | N/A |

| Ethyl 2-cyclopropylacrylate | H | cyclopropyl | 1.9 | N/A |

| Ethyl 2-cyano-2-cyclopropylacetate | CN | cyclopropyl | ~1.5 | ~11 (α-proton) |

Note: The logP and pKa values are estimations and can vary based on the specific substituents and the prediction software used.

As the table suggests, the addition of a cyclopropyl group generally increases the lipophilicity (logP) of the molecule. This can have a profound effect on cell permeability and target engagement. The pKa of adjacent functionalities can also be influenced by the electronic properties of the cyclopropyl ring.

Structure-Activity Relationships in Kinase Inhibition

2-Substituted acrylate derivatives, particularly acrylamides, are well-known as covalent inhibitors of protein kinases.[4] The acrylate or acrylamide moiety acts as a Michael acceptor, forming a covalent bond with a nucleophilic residue (typically cysteine) in the kinase active site. The incorporation of a cyclopropane ring in this scaffold can provide a valuable tool for optimizing potency and selectivity.

A hypothetical SAR study on a series of 2-cyclopropyl-N-arylacrylamides as kinase inhibitors might reveal the following trends:

-

Substituents on the Cyclopropane Ring: Small alkyl or halo substituents on the cyclopropane ring could probe specific pockets within the kinase active site, potentially enhancing binding affinity.

-

Stereochemistry of the Cyclopropane Ring: The relative and absolute stereochemistry of substituents on the cyclopropane ring can be critical for optimal interaction with the target protein.

-

Substitution on the Aryl Ring: The electronic and steric nature of substituents on the N-aryl ring will significantly influence the overall shape and electronic properties of the inhibitor, impacting its binding to the ATP pocket.

For instance, in a series of inhibitors targeting a specific kinase, the replacement of a gem-dimethyl group with a cyclopropyl ring at the 2-position of the acrylamide could lead to an increase in potency due to the rigidification of the molecule in a more favorable binding conformation.

Case Study: Preclinical Development of a Cyclopropyl Acrylate-Containing Drug Candidate

While specific examples of 2-substituted acrylate derivatives containing cyclopropane rings in late-stage clinical development are not abundant in the public domain, the principles of their design can be illustrated through a hypothetical case study.

Compound X , a 2-cyclopropyl-N-(4-(pyridin-4-yl)phenyl)acrylamide, is a potent and selective covalent inhibitor of a novel kinase implicated in a specific cancer type.

-

Discovery and Optimization: Initial high-throughput screening identified a hit compound with a 2-isopropylacrylamide scaffold. Structure-based drug design suggested that replacing the flexible isopropyl group with a rigid cyclopropyl ring could enhance potency by pre-organizing the molecule for optimal binding. Synthesis of Compound X and its analogs confirmed this hypothesis, with Compound X demonstrating a 10-fold increase in potency in biochemical assays.

-

Preclinical Evaluation: In cell-based assays, Compound X showed potent inhibition of cancer cell proliferation in cell lines overexpressing the target kinase. In animal models, Compound X demonstrated significant tumor growth inhibition with a favorable pharmacokinetic profile, including good oral bioavailability and a longer half-life compared to the initial hit compound, likely due to the increased metabolic stability conferred by the cyclopropyl group.

This hypothetical case study illustrates how the strategic incorporation of a cyclopropane ring can be a key step in the optimization of a lead compound, ultimately leading to a promising preclinical candidate.

Conclusion

The 2-substituted acrylate derivatives containing cyclopropane rings represent a promising class of compounds for drug discovery. The unique structural and electronic properties of the cyclopropane ring offer a powerful tool for medicinal chemists to fine-tune the pharmacological properties of these molecules. A thorough understanding of the synthetic methodologies for their preparation, coupled with a rational approach to structure-activity relationship studies, will be crucial for unlocking the full therapeutic potential of this exciting class of compounds. As our understanding of the subtle yet profound effects of the cyclopropyl group continues to grow, we can expect to see an increasing number of drug candidates featuring this remarkable structural motif progressing through the drug development pipeline.

References

- Cyclopropanation Reaction and Diastereoselectivity of Propargyl Sulfur Ylide with Acrylates.

-

Corey-Chaykovsky Reaction. Organic Chemistry Portal. [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

-

Johnson–Corey–Chaykovsky reaction. Wikipedia. [Link]

-

Density functional theory study of the mechanism and origins of stereoselectivity in the asymmetric Simmons-Smith cyclopropanation with Charette chiral dioxaborolane ligand. Journal of the American Chemical Society. [Link]

-

General representation of the Corey–Chaykovsky cyclopropanation and... ResearchGate. [Link]

-

Computational and experimental study of spontaneous thermal polymerization of alkyl acrylates. Drexel Research Discovery. [Link]

-

1 Asymmetric Cyclopropanation. Wiley-VCH. [Link]

-

Simmons-Smith Reaction. Organic Chemistry Portal. [Link]

-

Structure-guided development of covalent TAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Simmons–Smith reaction. Wikipedia. [Link]

-

Structure–Activity Relationships of Potent, Targeted Covalent Inhibitors That Abolish Both the Transamidation and GTP Binding Activities of Human Tissue Transglutaminase. Journal of Medicinal Chemistry. [Link]

-

Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. Organic Chemistry Portal. [Link]

-

Cyclopropanation: the mechanism of the Simmons–Smith reaction. Henry Rzepa's Blog. [Link]

-

trans-2-Aryl-N,N-dipropylcyclopropylamines: synthesis and interactions with 5-HT(1A) receptors. Journal of Medicinal Chemistry. [Link]

-

Catalytic Enantioselective Cyclopropanation of α-Fluoroacrylates: An Experimental and Theoretical Study. ACS Catalysis. [Link]

-

Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Advanced Synthesis & Catalysis. [Link]

-

Cyclopropyl Scaffold: A Generalist for Marketed Drugs. ResearchGate. [Link]

-

The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]

-

Structure–Activity Relationship Study of Covalent Pan-phosphatidylinositol 5-Phosphate 4-Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

Rhodium-Catalyzed Enantio- and Regioselective Allylation of In-doles with gem-Difluorinated Cyclopropanes. ChemRxiv. [Link]

-

Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update. Pharmacological Research. [Link]

-

Small molecule kinase inhibitor drugs (1995-2021): Medical indication, pharmacology and synthesis. Journal of Medicinal Chemistry. [Link]

-

Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Current Medicinal Chemistry. [Link]

-

Advances in reversible covalent kinase inhibitors. Chemical Society Reviews. [Link]

-

Rhodium‐Catalyzed Chemo‐, Regio‐ and Enantioselective Hydroformylation of Cyclopropyl‐Functionalized Trisubstituted Alkenes. Angewandte Chemie International Edition. [Link]

-

Considerations in Pursuing Reaction Scope Generality. The Doyle Group - UCLA. [Link]

-

C–H activation enables a rapid structure–activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Organic & Biomolecular Chemistry. [Link]

-

Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science. [Link]

-

2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as D 3 R-Selective Ligands for 3D-QSAR, Docking and Molecular Dynamics Simulation Studies. Molecules. [Link]

-

Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]

-

Chemical structures, the pKA and log P values of investigated com pounds. ResearchGate. [Link]

-

Unveiling the Beauty of Cyclopropane Formation: A Comprehensive Survey of Enantioselective Michael Initiated Ring Closure (MIRC) Reactions. ResearchGate. [Link]

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. Longdom Publishing. [Link]

-

Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Semantic Scholar. [Link]

-

Michael Reactions for Enantioselective Ring Construction. Organic Chemistry Portal. [Link]

-

New, simple and accessible method creates potency-increasing structure in drugs. Penn State. [Link]

-

pKa – LogP plot for methoxy‐substituted carboxylic acids and their... ResearchGate. [Link]

-

Convenient way to experimentally determine the lipophilicity (logP) of new synthetic biologically active compounds using high-performance liquid chromatography in the series of 2,2- disubstituted 4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolanes. ResearchGate. [Link]##

Abstract

The cyclopropane ring, a seemingly simple three-carbon cycloalkane, has emerged as a powerful and versatile structural motif in modern medicinal chemistry. Its unique stereoelectronic properties, when incorporated into pharmacologically active scaffolds, can profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile. This in-depth technical guide explores the synthesis, properties, and applications of 2-substituted acrylate derivatives containing cyclopropane rings, a class of compounds with significant potential in drug discovery. This guide is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical insights into the strategic use of this valuable structural element. We will delve into key synthetic methodologies, discuss the underlying principles of their reactivity and stereoselectivity, and examine the impact of the cyclopropyl group on the biological activity of these acrylate derivatives, with a particular focus on their application as kinase inhibitors.

The Cyclopropyl Group: A Game-Changer in Drug Design

The cyclopropane ring is far more than a simple saturated carbocycle. Its inherent ring strain (approximately 27.5 kcal/mol) results in a unique electronic structure where the C-C bonds possess significant π-character.[1][2] This "pseudo-double bond" character allows the cyclopropyl group to engage in conjugation with adjacent π-systems, acting as a compact, rigid, and lipophilic bioisostere for a variety of functional groups, including vinyl groups and gem-dimethyl groups.[3]

The strategic incorporation of a cyclopropyl moiety can offer a multitude of advantages in drug design, including:

-

Enhanced Potency: The rigid nature of the cyclopropane ring can lock a molecule into its bioactive conformation, reducing the entropic penalty upon binding to its target.[2]

-

Improved Metabolic Stability: The C-H bonds on a cyclopropane ring are shorter and stronger than those in linear alkyl chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[1]

-

Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can fine-tune a molecule's lipophilicity (logP), pKa, and solubility, thereby improving its absorption, distribution, metabolism, and excretion (ADME) properties.[3]

-

Increased Brain Permeability: The compact and lipophilic nature of the cyclopropyl group can facilitate crossing of the blood-brain barrier.[1]

-

Reduced Off-Target Effects: By enforcing a specific conformation, the cyclopropyl group can enhance binding to the desired target while reducing interactions with off-target proteins.[3]

Synthetic Strategies for the Preparation of 2-Substituted Cyclopropyl Acrylates

The construction of the cyclopropane ring on an acrylate scaffold can be achieved through several powerful synthetic methodologies. The choice of method often depends on the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.

Michael-Initiated Ring Closure (MIRC)

The Michael-Initiated Ring Closure (MIRC) reaction is a highly effective and versatile method for the synthesis of cyclopropanes, particularly for electron-deficient alkenes like acrylates.[4][5][6] This reaction involves the conjugate addition of a nucleophile to the acrylate, followed by an intramolecular cyclization that expels a leaving group.

A prominent example of a MIRC reaction is the Corey-Chaykovsky reaction , which utilizes sulfur ylides.[7][8][9][10] The reaction of a stabilized sulfonium ylide with an α,β-unsaturated ester leads to the formation of a cyclopropane ring.[11] The mechanism involves a 1,4-conjugate addition of the ylide to the enone, followed by an intramolecular nucleophilic attack and elimination of the sulfur-containing group.[8]

// Reactants Enone [label="α,β-Unsaturated Acrylate"]; Ylide [label="Sulfonium Ylide\n(Stabilized)"];

// Intermediates Intermediate1 [label="Zwitterionic Enolate\nIntermediate"]; Cyclopropane [label="2-Substituted Cyclopropyl\nAcrylate"]; DMSO [label="Dimethyl Sulfoxide\n(Leaving Group)"];

// Nodes for reaction arrows react1 [shape=none, width=0, height=0, label=""]; react2 [shape=none, width=0, height=0, label=""]; react3 [shape=none, width=0, height=0, label=""];

// Edges Enone -> react1 [label="1,4-Conjugate Addition"]; Ylide -> react1; react1 -> Intermediate1; Intermediate1 -> react2 [label="Intramolecular\nNucleophilic Attack"]; react2 -> Cyclopropane; react2 -> DMSO [label="Elimination"]; }

Caption: Mechanism of the Corey-Chaykovsky Reaction for Cyclopropanation.Experimental Protocol: Corey-Chaykovsky Cyclopropanation of an α,β-Unsaturated Ester [10]

This protocol describes a general procedure for the synthesis of a cyclopropyl ester from an α,β-unsaturated ester using a sulfonium ylide.

Materials:

-

α,β-Unsaturated ester (1.0 eq)

-

Trimethylsulfonium iodide (1.2 eq)

-

Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add sodium hydride (1.2 eq).

-

Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil and then carefully dry the solid under a stream of inert gas.

-

Add anhydrous DMSO to the flask and stir the suspension at room temperature.

-

Add trimethylsulfonium iodide (1.2 eq) portion-wise to the suspension. The reaction mixture will turn cloudy and gas evolution may be observed. Stir at room temperature for 1 hour to generate the sulfonium ylide.

-

In a separate flame-dried flask, dissolve the α,β-unsaturated ester (1.0 eq) in anhydrous THF.

-

Cool the ylide solution to 0 °C using an ice bath and slowly add the solution of the α,β-unsaturated ester dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropyl ester.

Simmons-Smith Reaction

The Simmons-Smith reaction is a classic and reliable method for the cyclopropanation of alkenes.[12][13][14][15] It involves the use of an organozinc carbenoid, typically prepared from diiodomethane and a zinc-copper couple.[14] A popular modification, the Furukawa modification, utilizes diethylzinc and diiodomethane, which often provides more reproducible results.[14][16]

The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. The mechanism is believed to involve a concerted "butterfly" transition state where the methylene group is delivered to the same face of the double bond.[16]

// Reactants Acrylate [label="2-Substituted Acrylate"]; Carbenoid [label="Zinc Carbenoid\n(ICH2ZnI)"];

// Intermediates TransitionState [label=""Butterfly"\nTransition State"]; Cyclopropane [label="2-Substituted Cyclopropyl\nAcrylate"]; ZnI2 [label="ZnI2"];

// Nodes for reaction arrows react1 [shape=none, width=0, height=0, label=""]; react2 [shape=none, width=0, height=0, label=""];

// Edges Acrylate -> react1 [label="Concerted Cycloaddition"]; Carbenoid -> react1; react1 -> TransitionState; TransitionState -> react2; react2 -> Cyclopropane; react2 -> ZnI2; }

Caption: Mechanism of the Simmons-Smith Cyclopropanation.Experimental Protocol: Furukawa Modification of the Simmons-Smith Reaction [16]

This protocol provides a general procedure for the cyclopropanation of an electron-deficient alkene using diethylzinc and diiodomethane.

Materials:

-

2-Substituted acrylate (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Diiodomethane (2.0 eq)

-

Diethylzinc (1.0 M solution in hexanes, 2.0 eq)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DCM.

-

Cool the flask to 0 °C in an ice bath.

-

Add diiodomethane (2.0 eq) to the stirred solvent.

-

Slowly add the diethylzinc solution (2.0 eq) to the DCM/diiodomethane mixture. A white precipitate of the zinc carbenoid may form. Stir the mixture at 0 °C for 30 minutes.

-

Slowly add a solution of the 2-substituted acrylate (1.0 eq) in anhydrous DCM to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Rhodium-Catalyzed Cyclopropanation

Rhodium-catalyzed decomposition of diazo compounds in the presence of alkenes is a powerful and highly versatile method for the synthesis of cyclopropanes, including those on acrylate scaffolds.[17][18][19] This method is particularly valuable for its ability to achieve high levels of stereocontrol, including enantioselectivity, through the use of chiral rhodium catalysts.[17][18]

The reaction proceeds via the formation of a rhodium carbene intermediate from the diazo compound. This electrophilic carbene then reacts with the electron-deficient acrylate to form the cyclopropane ring. The exact mechanism can vary, but a concerted, asynchronous pathway is often proposed.[18]

// Reactants Diazo [label="Diazoacetate"]; Rh_cat [label="[Rh(II)] Catalyst"]; Acrylate [label="2-Substituted Acrylate"];

// Intermediates Rh_Carbene [label="Rhodium Carbene\nIntermediate"]; Cyclopropane [label="2-Substituted Cyclopropyl\nAcrylate"];

// Nodes for reaction arrows react1 [shape=none, width=0, height=0, label=""]; react2 [shape=none, width=0, height=0, label=""]; react3 [shape=none, width=0, height=0, label=""];

// Edges Diazo -> react1; Rh_cat -> react1; react1 -> Rh_Carbene [label="- N2"]; Rh_Carbene -> react2; Acrylate -> react2; react2 -> Cyclopropane; react2 -> Rh_cat [label="Catalyst\nRegeneration"]; }

Caption: Catalytic Cycle of Rhodium-Catalyzed Cyclopropanation.Experimental Protocol: Enantioselective Rhodium-Catalyzed Cyclopropanation of an α-Fluoroacrylate [18]

This protocol is adapted from the literature for the asymmetric synthesis of a fluorinated cyclopropane.

Materials:

-

α-Fluoroacrylate (1.0 eq)

-

α-Aryl diazoacetate (1.2 eq)

-

Chiral dirhodium catalyst (e.g., Rh₂(S-TCPTTL)₄, 1 mol%)

-

Anhydrous and degassed solvent (e.g., Dichloromethane or Toluene)

-

Syringe pump

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the chiral dirhodium catalyst (1 mol%) and the α-fluoroacrylate (1.0 eq).

-

Dissolve the solids in the anhydrous and degassed solvent.

-

In a separate flask, prepare a solution of the α-aryl diazoacetate (1.2 eq) in the same solvent.

-

Using a syringe pump, add the diazoacetate solution to the reaction mixture over a period of 4-8 hours at the optimized temperature (often room temperature, but can vary).

-

After the addition is complete, stir the reaction for an additional 1-2 hours, monitoring by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched cyclopropyl acrylate.

-

Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by chiral HPLC or SFC analysis.

Physicochemical Properties and Structure-Activity Relationships (SAR)

The introduction of a cyclopropane ring at the 2-position of an acrylate derivative can significantly impact its physicochemical properties and, consequently, its biological activity.

Physicochemical Properties

| Compound | R | R' | Calculated logP | Predicted pKa |

| Ethyl acrylate | H | H | 1.32 | N/A |

| Ethyl 2-cyclopropylacrylate | H | cyclopropyl | 1.9 | N/A |

| Ethyl 2-cyano-2-cyclopropylacetate | CN | cyclopropyl | ~1.5 | ~11 (α-proton) |

Note: The logP and pKa values are estimations and can vary based on the specific substituents and the prediction software used.

As the table suggests, the addition of a cyclopropyl group generally increases the lipophilicity (logP) of the molecule. This can have a profound effect on cell permeability and target engagement. The pKa of adjacent functionalities can also be influenced by the electronic properties of the cyclopropyl ring.

Structure-Activity Relationships in Kinase Inhibition

2-Substituted acrylate derivatives, particularly acrylamides, are well-known as covalent inhibitors of protein kinases.[4] The acrylate or acrylamide moiety acts as a Michael acceptor, forming a covalent bond with a nucleophilic residue (typically cysteine) in the kinase active site. The incorporation of a cyclopropane ring in this scaffold can provide a valuable tool for optimizing potency and selectivity.

A hypothetical SAR study on a series of 2-cyclopropyl-N-arylacrylamides as kinase inhibitors might reveal the following trends:

-

Substituents on the Cyclopropane Ring: Small alkyl or halo substituents on the cyclopropane ring could probe specific pockets within the kinase active site, potentially enhancing binding affinity.

-

Stereochemistry of the Cyclopropane Ring: The relative and absolute stereochemistry of substituents on the cyclopropane ring can be critical for optimal interaction with the target protein.

-

Substitution on the Aryl Ring: The electronic and steric nature of substituents on the N-aryl ring will significantly influence the overall shape and electronic properties of the inhibitor, impacting its binding to the ATP pocket.

For instance, in a series of inhibitors targeting a specific kinase, the replacement of a gem-dimethyl group with a cyclopropyl ring at the 2-position of the acrylamide could lead to an increase in potency due to the rigidification of the molecule in a more favorable binding conformation.

Case Study: Preclinical Development of a Cyclopropyl Acrylate-Containing Drug Candidate

While specific examples of 2-substituted acrylate derivatives containing cyclopropane rings in late-stage clinical development are not abundant in the public domain, the principles of their design can be illustrated through a hypothetical case study.

Compound X , a 2-cyclopropyl-N-(4-(pyridin-4-yl)phenyl)acrylamide, is a potent and selective covalent inhibitor of a novel kinase implicated in a specific cancer type.

-

Discovery and Optimization: Initial high-throughput screening identified a hit compound with a 2-isopropylacrylamide scaffold. Structure-based drug design suggested that replacing the flexible isopropyl group with a rigid cyclopropyl ring could enhance potency by pre-organizing the molecule for optimal binding. Synthesis of Compound X and its analogs confirmed this hypothesis, with Compound X demonstrating a 10-fold increase in potency in biochemical assays.

-

Preclinical Evaluation: In cell-based assays, Compound X showed potent inhibition of cancer cell proliferation in cell lines overexpressing the target kinase. In animal models, Compound X demonstrated significant tumor growth inhibition with a favorable pharmacokinetic profile, including good oral bioavailability and a longer half-life compared to the initial hit compound, likely due to the increased metabolic stability conferred by the cyclopropyl group.

This hypothetical case study illustrates how the strategic incorporation of a cyclopropane ring can be a key step in the optimization of a lead compound, ultimately leading to a promising preclinical candidate.

Conclusion

The 2-substituted acrylate derivatives containing cyclopropane rings represent a promising class of compounds for drug discovery. The unique structural and electronic properties of the cyclopropane ring offer a powerful tool for medicinal chemists to fine-tune the pharmacological properties of these molecules. A thorough understanding of the synthetic methodologies for their preparation, coupled with a rational approach to structure-activity relationship studies, will be crucial for unlocking the full therapeutic potential of this exciting class of compounds. As our understanding of the subtle yet profound effects of the cyclopropyl group continues to grow, we can expect to see an increasing number of drug candidates featuring this remarkable structural motif progressing through the drug development pipeline.

References

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

-

Corey-Chaykovsky Reaction. Organic Chemistry Portal. [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. ResearchGate. [Link]

-

Johnson–Corey–Chaykovsky reaction. Wikipedia. [Link]

-

Density functional theory study of the mechanism and origins of stereoselectivity in the asymmetric Simmons-Smith cyclopropanation with Charette chiral dioxaborolane ligand. Journal of the American Chemical Society. [Link]

-

General representation of the Corey–Chaykovsky cyclopropanation and... ResearchGate. [Link]

-

Computational and experimental study of spontaneous thermal polymerization of alkyl acrylates. Drexel University. [Link]

-

1 Asymmetric Cyclopropanation. Wiley-VCH. [Link]

-

Simmons-Smith Reaction. Organic Chemistry Portal. [Link]

-

Structure-guided development of covalent TAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Simmons–Smith reaction. Wikipedia. [Link]

-

Structure–Activity Relationships of Potent, Targeted Covalent Inhibitors That Abolish Both the Transamidation and GTP Binding Activities of Human Tissue Transglutaminase. Journal of Medicinal Chemistry. [Link]

-

Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. Organic Chemistry Portal. [Link]

-

Cyclopropanation: the mechanism of the Simmons–Smith reaction. Henry Rzepa's Blog. [Link]

-

trans-2-Aryl-N,N-dipropylcyclopropylamines: synthesis and interactions with 5-HT(1A) receptors. Journal of Medicinal Chemistry. [Link]

-

Catalytic Enantioselective Cyclopropanation of α-Fluoroacrylates: An Experimental and Theoretical Study. ACS Catalysis. [Link]

-

Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Advanced Synthesis & Catalysis. [Link]

-

Cyclopropyl Scaffold: A Generalist for Marketed Drugs. ResearchGate. [Link]

-

The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]

-

Structure–Activity Relationship Study of Covalent Pan-phosphatidylinositol 5-Phosphate 4-Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

Rhodium-Catalyzed Enantio- and Regioselective Allylation of In-doles with gem-Difluorinated Cyclopropanes. ChemRxiv. [Link]

-

Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update. Pharmacological Research. [Link]

-

Small molecule kinase inhibitor drugs (1995-2021): Medical indication, pharmacology and synthesis. Journal of Medicinal Chemistry. [Link]

-

Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Current Medicinal Chemistry. [Link]

-

Advances in reversible covalent kinase inhibitors. Chemical Society Reviews. [Link]

-

Rhodium‐Catalyzed Chemo‐, Regio‐ and Enantioselective Hydroformylation of Cyclopropyl‐Functionalized Trisubstituted Alkenes. Angewandte Chemie International Edition. [Link]

-

Considerations in Pursuing Reaction Scope Generality. The Doyle Group - UCLA. [Link]

-

C–H activation enables a rapid structure–activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Organic & Biomolecular Chemistry. [Link]

-

Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science. [Link]

-

2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as D 3 R-Selective Ligands for 3D-QSAR, Docking and Molecular Dynamics Simulation Studies. Molecules. [Link]

-

Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]

-

Chemical structures, the pKA and log P values of investigated com pounds. ResearchGate. [Link]

-

Unveiling the Beauty of Cyclopropane Formation: A Comprehensive Survey of Enantioselective Michael Initiated Ring Closure (MIRC) Reactions. ResearchGate. [Link]

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. Longdom Publishing. [Link]

-

Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Semantic Scholar. [Link]

-

Michael Reactions for Enantioselective Ring Construction. Organic Chemistry Portal. [Link]

-

New, simple and accessible method creates potency-increasing structure in drugs. Penn State. [Link]

-

pKa – LogP plot for methoxy‐substituted carboxylic acids and their... ResearchGate. [Link]

-

Convenient way to experimentally determine the lipophilicity (logP) of new synthetic biologically active compounds using high-performance liquid chromatography in the series of 2,2- disubstituted 4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolanes. ResearchGate. [Link]

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 3. researchgate.net [researchgate.net]

- 4. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Michael Reactions for Enantioselective Ring Construction [organic-chemistry.org]

- 7. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. Structure–Activity Relationships of Potent, Targeted Covalent Inhibitors That Abolish Both the Transamidation and GTP Binding Activities of Human Tissue Transglutaminase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. apolloscientific.co.uk [apolloscientific.co.uk]

- 12. application.wiley-vch.de [application.wiley-vch.de]

- 13. Simmons-Smith Reaction [organic-chemistry.org]

- 14. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 15. Cyclopropanation: the mechanism of the Simmons–Smith reaction. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

Physical properties of methyl 2-(cyclopropylmethyl)acrylate monomer

As a Senior Application Scientist, I approach the design and application of alpha-functionalized monomers not merely as a synthetic exercise, but as the precise engineering of molecular architecture. The transition from commodity acrylates to highly specialized monomers like methyl 2-(cyclopropylmethyl)acrylate (MCMA) represents a sophisticated leap in polymer science.

By modifying the alpha-position of the acrylate backbone with a sterically demanding, yet electronically unique cyclopropylmethyl group, we can systematically tailor the thermodynamic and mechanical properties of the resulting polymer[1]. This whitepaper dissects the physicochemical causality, synthetic pathways, and polymerization dynamics of MCMA, providing a self-validating framework for researchers and drug development professionals.

Molecular Architecture & Physicochemical Causality

The fundamental identity of an acrylic polymer is governed by its molecular structure—specifically tacticity, chain branching, and the nature of its pendant groups[2]. The core of MCMA is based on methyl acrylate, which typically yields soft, flexible polymers with low glass transition temperatures (

The Causality of Alpha-Substitution

-

Steric Hindrance & Backbone Rigidity : In methyl methacrylate (MMA), the alpha-methyl group restricts backbone rotation, resulting in a hard, glassy polymer (PMMA) with a

of ~105°C[3]. In MCMA, the bulkier cyclopropylmethyl group introduces significant steric hindrance. -

Internal Plasticization vs. Ring Rigidity : While long-chain alpha-substituents (e.g., octadecyl groups) drastically increase free volume and cause "internal plasticization" that depresses the

[4], the cyclopropyl ring is highly compact and rigid. It increases inter-chain spacing (lowering -

Hydrophobicity : The highly strained C-C bonds of the cyclopropyl ring enhance the overall hydrophobicity of the monomer, making it an excellent candidate for moisture-resistant optical coatings.

Table 1: Comparative Physical Properties of Alpha-Substituted Acrylates

Quantitative data summarizing the shift in physical properties as alpha-steric bulk increases.

| Property | Methyl Acrylate | Methyl Methacrylate (MMA) | Methyl 2-(cyclopropylmethyl)acrylate (MCMA)* |

| Molecular Weight ( g/mol ) | 86.09 | 100.12 | 140.18 |

| Density (g/cm³) | 0.95 | 0.94 | 0.93 |

| Boiling Point (°C) | 80 | 101 | 165 |

| Polymer | 10 | 105 | 85–95 |

*Predicted values based on structural homologues and steric free-volume models.

Synthesis Methodology: The Alpha-Functionalization Pathway

Synthesizing alpha-substituted acrylates requires overcoming the inherent stability of the acrylate double bond without triggering premature polymerization. The most effective route is a catalytic alpha-alkylation utilizing 1,4-diazabicyclo[2.2.2]octane (DABCO) as a nucleophilic catalyst[4].

Catalytic alpha-alkylation workflow for synthesizing MCMA monomer.

Protocol 1: Self-Validating Synthesis of MCMA

-

Reagent Preparation : Dry methyl acrylate and cyclopropylmethyl bromide over 3Å molecular sieves for 24 hours to prevent moisture-induced side reactions.

-

Catalytic Coupling : In a nitrogen-purged flask, combine 1.0 eq of methyl acrylate, 1.2 eq of cyclopropylmethyl bromide, and 0.2 eq of DABCO. Heat the mixture to 60°C.

-

System Validation (In-Process) : Analyze the crude mixture via GC-MS after 8 hours. Validation Check: The reaction is deemed complete when the methyl acrylate peak area falls below 5%. If unreacted starting material persists, spike with an additional 0.05 eq of DABCO.

-

Extraction : Wash the crude mixture with 0.1 M HCl to neutralize and remove the DABCO catalyst, followed by a brine wash. Dry the organic layer over anhydrous MgSO

. -

Stabilization & Distillation : Add 50 ppm of MEHQ (monomethyl ether of hydroquinone) to the crude organic layer to act as a radical scavenger and prevent auto-polymerization[5]. Distill under reduced pressure (e.g., 10 mmHg at 55°C).

-

System Validation (Post-Process) : Validation Check: Confirm the presence of the MEHQ inhibitor in the final distillate via UV-Vis spectroscopy (absorbance at 295 nm) to ensure the monomer is shelf-stable.

Polymerization Dynamics & Steric Hindrance

The polymerization of MCMA presents unique kinetic challenges. The bulky cyclopropylmethyl group sterically shields the propagating radical. This lowers the propagation rate constant (

Free-radical polymerization kinetics and steric effects of MCMA.

Protocol 2: Self-Validating Free-Radical Polymerization

-

Inhibitor Removal : Pass the purified MCMA monomer through a basic alumina plug immediately prior to use. Validation Check: Verify inhibitor removal by confirming the disappearance of the 295 nm UV-Vis peak. Failure to remove MEHQ will result in an induction period and skewed molecular weights.

-

Initiation : Dissolve MCMA in anhydrous toluene (50 wt%) and add AIBN (azobisisobutyronitrile) at 0.5 mol% relative to the monomer.

-

Degassing : Perform three freeze-pump-thaw cycles. Oxygen is a potent biradical that will quench the propagating species; this step is non-negotiable for achieving high molecular weights.

-

Propagation : Seal the ampoule under vacuum and heat to 70°C for 16 hours. The steric bulk of the cyclopropylmethyl group necessitates longer reaction times compared to standard acrylates. Validation Check: Monitor the reaction visually and gravimetrically. A successful propagation phase will result in a severe increase in solution viscosity within 6 hours.

-

Isolation : Cool the mixture and precipitate the resulting poly(MCMA) dropwise into an excess of cold methanol. Filter and dry under vacuum at 50°C to constant weight. Confirm final polymer structure via

H-NMR by observing the complete disappearance of the vinylic protons at

Advanced Applications in Drug Development & Materials

The unique physical properties of poly(MCMA) make it an exceptional candidate for advanced material applications. Because the cyclopropyl group imparts significant hydrophobicity without the extreme plasticization seen in long-chain aliphatic acrylates, poly(MCMA) maintains a robust structural integrity. In drug development, copolymers of MCMA can be utilized in the formulation of moisture-barrier coatings for oral solid dosages, protecting hygroscopic active pharmaceutical ingredients (APIs) while maintaining a high enough

References

1.[1] Title: Key Facts about Acrylate Monomers | Source: gantrade.com | URL: 2.[2] Title: Acrylic Polymer Guide | Properties, Structure, Synthesis, Uses | Source: szoneierfabrics.com | URL: 3.[4] Title: Structure-Property Correlation in Cyclopolymerization of New Acrylate- | Source: usm.edu | URL: 4.[3] Title: Methyl methacrylate | Source: wikipedia.org | URL: 5.[5] Title: 3-(Methoxydimethylsilyl)propyl Acrylate 111918-90-2 | Source: tcichemicals.com | URL:

Sources

- 1. gantrade.com [gantrade.com]

- 2. szoneierfabrics.com [szoneierfabrics.com]

- 3. Methyl methacrylate - Wikipedia [en.wikipedia.org]

- 4. "Structure-Property Correlation in Cyclopolymerization of New Acrylate-" by Huseyin Tas [aquila.usm.edu]

- 5. 3-(Methoxydimethylsilyl)propyl Acrylate | 111918-90-2 | TCI AMERICA [tcichemicals.com]

Cyclopropylmethyl methacrylate vs acrylate radical stability

An In-Depth Technical Guide: Comparative Radical Stability of Cyclopropylmethyl Methacrylate and Cyclopropylmethyl Acrylate

Authored by: A Senior Application Scientist

Introduction

In the landscape of polymer chemistry and materials science, the nuanced differences in monomer reactivity can have profound impacts on the final properties of a material. This guide provides a detailed comparative analysis of the radical stability of two closely related monomers: cyclopropylmethyl methacrylate (CPMMA) and cyclopropylmethyl acrylate (CPMA). Understanding the factors that govern the stability of the propagating radicals derived from these monomers is paramount for researchers, scientists, and drug development professionals, particularly in applications such as dental resins, specialty coatings, and drug delivery systems where polymerization kinetics and network formation are critical.

This document will explore the subtle yet significant interplay of electronic and steric effects conferred by the methacrylate and acrylate functionalities, and how the unique cyclopropylmethyl ester group influences radical behavior. We will delve into the mechanistic underpinnings of radical stability, present experimental and computational evidence, and provide practical insights into the implications for polymerization processes.

Fundamental Principles of Radical Stability

A radical, an atom or molecule with an unpaired electron, is an inherently reactive species. Its stability is determined by the extent to which this unpaired electron can be delocalized or shielded from further reaction. Two primary factors govern the stability of carbon-centered radicals:

-

Hyperconjugation: The delocalization of the unpaired electron into adjacent sigma bonds. The more alkyl substituents on the radical carbon, the greater the hyperconjugation and the more stable the radical. This is why tertiary radicals are more stable than secondary, which are more stable than primary radicals.

-

Resonance: The delocalization of the unpaired electron into an adjacent pi system (e.g., a double bond or an aromatic ring). Resonance effects are generally more significant than hyperconjugation in stabilizing a radical.

In the context of methacrylates and acrylates, the propagating radical is formed on the carbon atom of the polymer backbone. The stability of this radical is crucial as it dictates the rate of propagation, chain transfer, and termination reactions during polymerization.

Comparative Analysis of Cyclopropylmethyl Methacrylate (CPMMA) and Cyclopropylmethyl Acrylate (CPMA) Radical Structures

The primary structural difference between CPMMA and CPMA lies in the presence of an α-methyl group in CPMMA. This seemingly minor variation leads to significant differences in the stability of their corresponding propagating radicals.

-

Cyclopropylmethyl Methacrylate (CPMMA) Radical: The radical formed from CPMMA is a tertiary radical, with the unpaired electron residing on a carbon atom bonded to two other carbon atoms (the polymer backbone and the α-methyl group) and the ester group.

-

Cyclopropylmethyl Acrylate (CPMA) Radical: The radical derived from CPMA is a secondary radical, with the unpaired electron on a carbon atom bonded to one other carbon atom (the polymer backbone) and a hydrogen atom, as well as the ester group.

Diagram: Radical Structures of Propagating CPMMA and CPMA

Caption: Propagating radical structures of CPMMA and CPMA.

Factors Influencing Radical Stability: A Deeper Dive

The Role of the α-Methyl Group in CPMMA

The presence of the α-methyl group in CPMMA is the dominant factor contributing to the greater stability of its propagating radical compared to that of CPMA. This stabilization arises from two key effects:

-